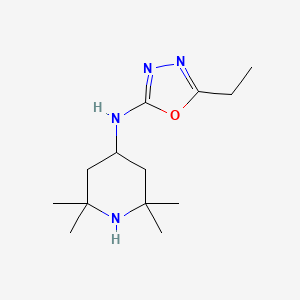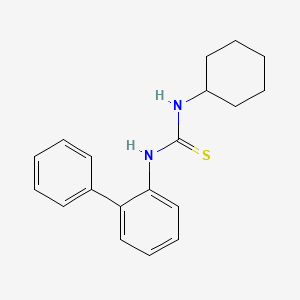
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as MPPA, is a novel small molecule compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPA belongs to the pyridazine family and has been synthesized through a variety of methods.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can alter the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is its potential as a therapeutic agent in various diseases. Another advantage is its ability to inhibit the growth of bacteria and fungi. However, one limitation of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide in humans.
Direcciones Futuras
There are several possible future directions for N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide research. One direction is the development of more efficient synthesis methods for N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide. Another direction is the investigation of the safety and efficacy of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide in humans through clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide and its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzohydrazide, followed by the reaction of 4-methoxybenzohydrazide with 2-chloroacetyl chloride to form N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide. Another method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine, followed by the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-phenyl-5-oxo-1,2,4-triazolidine.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. In cancer research, N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathways. In diabetes research, N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-9-7-15(8-10-16)20-18(23)13-22-19(24)12-11-17(21-22)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRQDZPLZYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)

![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)

![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)
![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)
![5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684106.png)

